

# Application Notes and Protocols for the Spectrophotometric Determination of Ceftriaxone Sodium

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## Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15125923

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## Introduction

Ceftriaxone sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for the quantitative determination of Ceftriaxone sodium in pharmaceutical formulations and for quality control purposes. Spectrophotometry, due to its simplicity, cost-effectiveness, and speed, is a commonly employed technique for this purpose.<sup>[1]</sup>

These application notes provide detailed protocols for the determination of Ceftriaxone sodium concentration using both direct Ultraviolet (UV) spectrophotometry and colorimetric Visible (Vis) spectrophotometry methods. The provided protocols are based on established and validated methodologies.

## Methods Overview

Two primary spectrophotometric methods are detailed:

- **UV Spectrophotometric Method:** This method relies on the direct measurement of the absorbance of Ceftriaxone sodium in an aqueous solution at its wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).<sup>[1][2]</sup>

- **Visible Spectrophotometric Method (using MBTH):** This method involves a derivatization reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride to produce a colored complex, which is then measured in the visible region of the electromagnetic spectrum.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described spectrophotometric methods, providing a basis for method selection and comparison.

Table 1: UV Spectrophotometric Method Validation Parameters

Parameter	Reported Value	Reference
Wavelength of Max. Abs. ( $\lambda_{\text{max}}$ )	241 nm	[1][2]
Linearity Range	2 - 18 $\mu\text{g/mL}$	
5 - 50 $\mu\text{g/mL}$	[1]	
10 - 20 $\mu\text{g/mL}$	[2]	
Correlation Coefficient ( $r^2$ )	0.999	
0.9983	[1]	
0.9992	[2]	
Accuracy (% Recovery)	99.27 - 100.06%	
98.0 - 102.0%	[2]	
Precision (%RSD)	< 2%	[1]
Limit of Detection (LOD)	0.0646 $\mu\text{g/mL}$	[4]
Limit of Quantification (LOQ)	0.189 $\mu\text{g/mL}$	[4]

Table 2: Visible Spectrophotometric Method (MBTH) Validation Parameters

Parameter	Reported Value	Reference
Wavelength of Max. Abs. ( $\lambda_{\text{max}}$ )	628 nm	[3]
Linearity Range	10 - 50 $\mu\text{g/mL}$	[3]
Chromogen Color	Green	[3]

## Experimental Protocols

### Protocol 1: UV Spectrophotometric Determination of Ceftriaxone Sodium

This protocol describes the direct quantitative determination of Ceftriaxone sodium in an aqueous solution.

#### 1. Materials and Equipment:

- UV-Visible Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (amber colored recommended)
- Pipettes
- Ceftriaxone sodium reference standard
- Distilled water

#### 2. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$ ):

- Accurately weigh 10 mg of Ceftriaxone sodium reference standard.
- Transfer the weighed standard into a 100 mL amber colored volumetric flask.

- Add a small amount of distilled water to dissolve the standard completely.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

### 3. Preparation of Working Standard Solutions:

- From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with distilled water to obtain concentrations within the linear range (e.g., 2, 6, 10, 14, 18 µg/mL).

### 4. Determination of Wavelength of Maximum Absorption ( $\lambda_{\text{max}}$ ):

- Take one of the working standard solutions (e.g., 10 µg/mL).
- Scan the solution in the UV range from 400 nm to 200 nm against a distilled water blank.
- The wavelength at which maximum absorbance is observed is the  $\lambda_{\text{max}}$ . This is expected to be at 241 nm.<sup>[1][2]</sup>

### 5. Construction of Calibration Curve:

- Measure the absorbance of each prepared working standard solution at the determined  $\lambda_{\text{max}}$  (241 nm) using distilled water as a blank.
- Plot a graph of absorbance versus concentration (µg/mL).
- The resulting plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).

### 6. Analysis of Sample Solution:

- Prepare the sample solution containing an unknown concentration of Ceftriaxone sodium in distilled water. Ensure the concentration falls within the established linear range.
- Measure the absorbance of the sample solution at 241 nm against a distilled water blank.
- Calculate the concentration of Ceftriaxone sodium in the sample solution using the equation of the calibration curve.

## Protocol 2: Visible Spectrophotometric Determination of Ceftriaxone Sodium using MBTH Reagent

This protocol outlines the determination of Ceftriaxone sodium through a colorimetric reaction.

### 1. Materials and Equipment:

- UV-Visible Spectrophotometer
- Glass cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks
- Pipettes
- Ceftriaxone sodium reference standard
- 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH)
- Ferric chloride ( $\text{FeCl}_3$ )
- Hydrochloric acid (HCl)
- Distilled water

### 2. Preparation of Reagents:

- MBTH Solution (0.2% w/v): Dissolve 0.2 g of MBTH in 100 mL of distilled water. Prepare this solution freshly.[3]
- Ferric Chloride Solution (0.7% w/v): Dissolve 0.7 g of  $\text{FeCl}_3$  in 100 mL of 0.5 M hydrochloric acid. Prepare this solution freshly.[3]

### 3. Preparation of Standard Stock Solution (1 mg/mL):

- Accurately weigh 100 mg of Ceftriaxone sodium reference standard.[3]

- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume to 100 mL with distilled water.[3]

#### 4. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions in the range of 10-50 µg/mL by appropriate dilution of the stock solution with distilled water.[3]

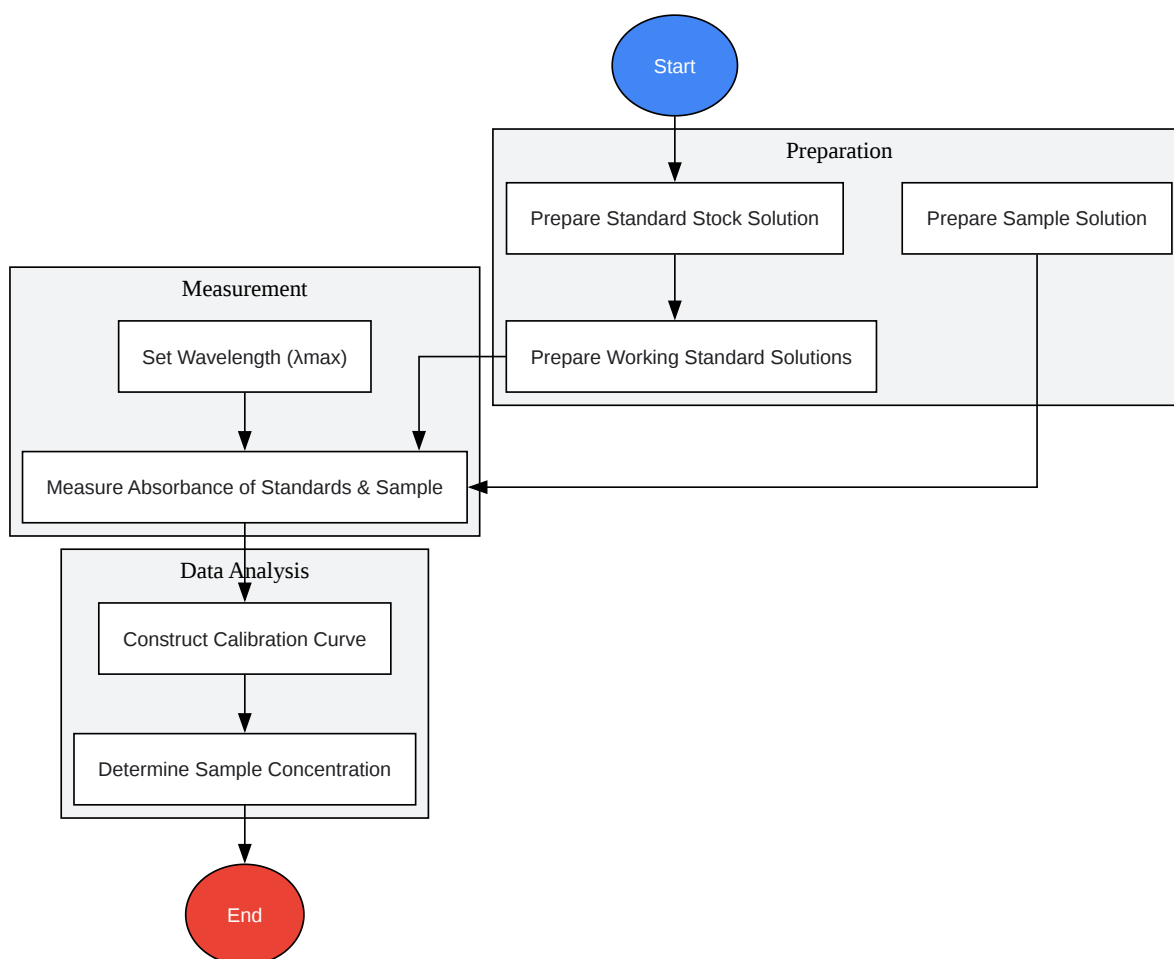
#### 5. Color Development and Measurement:

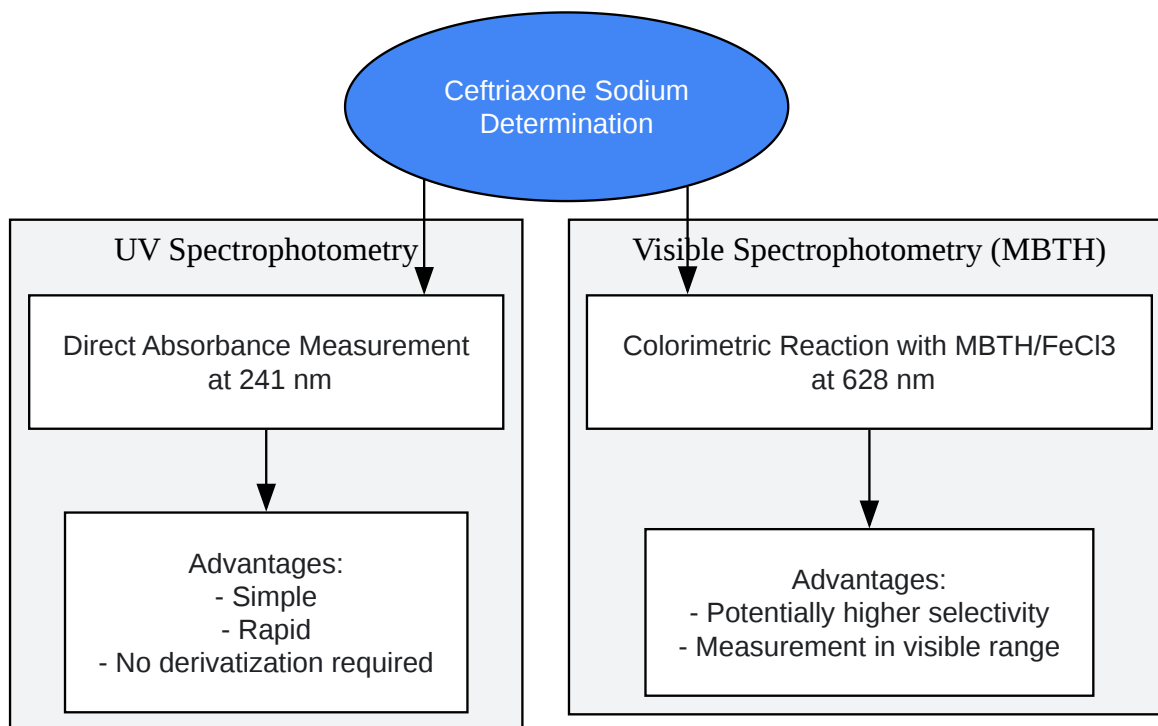
- To a set of 10 mL volumetric flasks, add aliquots of the working standard solutions.
- To each flask, add 1.5 mL of the 0.2% MBTH solution and let it stand for 2 minutes at room temperature.[3]
- Add 2.0 mL of the 0.7% ferric chloride solution to each flask and allow the reaction to proceed for 10 minutes.[3]
- Make up the volume to 10 mL with distilled water.
- Measure the absorbance of the resulting green-colored solution at 628 nm against a reagent blank prepared in the same manner without the Ceftriaxone sodium standard.[3]

#### 6. Construction of Calibration Curve and Sample Analysis:

- Follow the same procedure as described in Protocol 1 (steps 5 and 6) to construct a calibration curve and determine the concentration of an unknown sample.

## Diagrams





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